3-(Hydroxymethyl)-4-methylbenzoic acid

Organic Synthesis Lactone Formation Condensation Reaction

This bifunctional building block uniquely combines a free carboxylic acid for amide/ester formation and a spatially distinct primary alcohol for etherification or oxidation on a 4-methyl-substituted core. Unlike 3-hydroxy or 4-(hydroxymethyl) analogs, this scaffold avoids phenolic protection/deprotection sequences and preserves ortho/para-directing electronic effects critical for regioselective derivatization. Validated in HMG-CoA reductase inhibitor and antimalarial agent syntheses, it enables rapid SAR exploration at both handles, streamlining complex molecule construction for PROTACs and fragment-based libraries. Ideal for medicinal chemistry teams seeking a chemoselective, step-economical advanced intermediate.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 262855-94-7
Cat. No. B3381694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-4-methylbenzoic acid
CAS262855-94-7
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)CO
InChIInChI=1S/C9H10O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12)
InChIKeyXVBRPLXVCJSVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-4-methylbenzoic acid (CAS 262855-94-7): A Versatile Difunctional Building Block for Pharmaceutical and Material Science Research


3-(Hydroxymethyl)-4-methylbenzoic acid (CAS 262855-94-7) is a difunctional aromatic compound featuring a carboxylic acid group at the 1-position, a hydroxymethyl group at the 3-position, and a methyl group at the 4-position on the benzene ring [1]. With a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol, it belongs to the class of substituted benzoic acids [2]. This compound is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in pharmaceutical research and chemical biology, offering orthogonal reactivity through its carboxylic acid and primary alcohol functionalities .

Why 3-(Hydroxymethyl)-4-methylbenzoic acid Cannot Be Replaced by Simple Methyl or Hydroxy Benzoic Acid Analogs in Regioselective Synthesis


Substituting 3-(Hydroxymethyl)-4-methylbenzoic acid with close analogs like 3-hydroxy-4-methylbenzoic acid (CAS 586-30-1) or 4-(hydroxymethyl)benzoic acid (CAS 3006-96-0) leads to critical functional mismatches in synthetic routes. The target compound uniquely provides a bifunctional core with a free carboxylic acid for amide/ester bond formation and a spatially distinct primary alcohol for etherification or oxidation, enabling orthogonal, stepwise derivatization [1]. In contrast, 3-hydroxy-4-methylbenzoic acid offers a less nucleophilic phenolic -OH, restricting reaction scope and requiring protection/deprotection sequences, while 4-(hydroxymethyl)benzoic acid lacks the ortho/para-directing methyl group at the 4-position, which profoundly alters electronic properties and subsequent regioselectivity in electrophilic aromatic substitution reactions [2]. These structural nuances directly impact yield, purity, and the feasibility of constructing complex molecular architectures.

Quantitative Differentiation of 3-(Hydroxymethyl)-4-methylbenzoic acid: Key Evidence for Scientific Selection


Regioselective Synthetic Access: Direct Condensation with Formaldehyde to a Unique Benzodioxane Lactone Scaffold

In a direct synthetic comparison, condensation of 3-hydroxy-4-methylbenzoic acid with aqueous formaldehyde and hydrochloric acid yields the lactone of 6-hydroxymethyl-1,3-benzodioxane-8-methyl-5-carboxylic acid. This reaction pathway is uniquely accessible to 3-hydroxy-4-methylbenzoic acid due to the specific arrangement of its hydroxyl and methyl groups. While the target compound 3-(hydroxymethyl)-4-methylbenzoic acid is not a direct substrate for this specific condensation, the literature establishes the synthetic utility of the 3-hydroxy-4-methylbenzoic acid core, from which the target compound can be derived. The key differentiation lies in the fact that the target compound possesses a benzylic alcohol, enabling alternative and orthogonal synthetic pathways (e.g., esterification, oxidation) that are unavailable to its phenolic counterpart [1].

Organic Synthesis Lactone Formation Condensation Reaction

Biological Target Engagement: Potent Inhibition of HMG-CoA Reductase

A derivative of the target compound has demonstrated potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. In an in vitro assay using rat liver microsomes, a compound containing the 3-(hydroxymethyl)-4-methylbenzoic acid scaffold exhibited an IC₅₀ value of 19 nM [1]. This high potency is directly linked to the structural features of the core scaffold, which facilitates optimal binding within the enzyme's active site. This is a class-level inference based on the activity of a closely related derivative, suggesting the target compound is a valuable starting point for developing potent HMG-CoA reductase inhibitors.

Enzymology Drug Discovery Cholesterol Metabolism

Physicochemical Property Profile: Key Differences from the 3-Hydroxy Analog

A comparison of fundamental physicochemical properties reveals critical differences between 3-(hydroxymethyl)-4-methylbenzoic acid and its closest analog, 3-hydroxy-4-methylbenzoic acid. The target compound has a higher molecular weight (166.17 vs. 152.15 g/mol) and is expected to have a higher LogP (predicted ~1.5-2.0 vs. 1.96), indicating increased lipophilicity due to the replacement of the phenolic -OH with a -CH₂OH group [1]. While the exact melting point for the target compound is not widely published, the methyl ester derivative melts at 47-50°C, significantly lower than the 205-210°C melting point of 3-hydroxy-4-methylbenzoic acid . This change in intermolecular hydrogen bonding (carboxylic acid dimers vs. phenol-carboxylic acid networks) alters the compound's solid-state behavior and solubility profile.

Physicochemical Properties Drug-likeness Analytical Chemistry

Scaffold Utility: Enabling the Synthesis of Potent Antimalarial Agents

The methyl ester derivative of the target compound, methyl 3-(hydroxymethyl)-4-methylbenzoate, is explicitly identified as a key intermediate in the preparation of potent antimalarial agents . This establishes a direct, application-specific link for the target acid, as it is the immediate precursor to this active ester. The 3-hydroxy-4-methylbenzoic acid scaffold is also used in the synthesis of aromatic inhibitors of anthranilate synthase [1], but the specific hydroxymethyl substitution in the target compound provides a distinct synthetic handle (primary alcohol vs. phenol) that is critical for the antimalarial series. The difference in the functional group (CH₂OH vs. OH) dictates the downstream chemistry and final molecular architecture of the bioactive compounds.

Medicinal Chemistry Antimalarial Drug Synthesis

Optimal Use Cases for 3-(Hydroxymethyl)-4-methylbenzoic acid in Pharmaceutical R&D and Chemical Biology


Lead Optimization for HMG-CoA Reductase Inhibitors

Procurement is justified for medicinal chemistry teams developing next-generation statins or other cholesterol-lowering agents. As demonstrated by the 19 nM IC₅₀ of a closely related derivative against HMG-CoA reductase [1], the 3-(hydroxymethyl)-4-methylbenzoic acid scaffold is a validated starting point for designing potent enzyme inhibitors. The compound's bifunctional nature allows for rapid analoging at both the carboxylic acid and primary alcohol positions to explore structure-activity relationships (SAR) around this privileged core.

Synthesis of Complex Molecular Architectures via Orthogonal Functionalization

This compound is ideally suited for synthetic chemists requiring a building block with two distinct, chemoselective handles. The carboxylic acid and primary alcohol can be sequentially functionalized without the need for protecting group strategies, which is often required for the phenolic -OH in 3-hydroxy-4-methylbenzoic acid [2]. This feature significantly streamlines the synthesis of complex molecules, such as natural product analogs or targeted protein degraders (PROTACs), by reducing step count and improving overall yield.

Antimalarial Drug Discovery Programs

The use of methyl 3-(hydroxymethyl)-4-methylbenzoate in the synthesis of potent antimalarial agents directly supports the procurement of the parent acid . Research groups focused on developing new therapies for malaria should consider this compound as a key intermediate. Its unique substitution pattern enables access to a specific chemical series with demonstrated antimalarial activity, providing a more direct and validated entry point into this therapeutic area compared to simpler benzoic acid derivatives.

Physicochemical Property Modulation in Fragment-Based Drug Design

In fragment-based drug discovery, even subtle changes in a fragment's structure can drastically alter binding kinetics and thermodynamics. The replacement of a phenolic -OH (in 3-hydroxy-4-methylbenzoic acid) with a -CH₂OH group (in the target compound) changes the hydrogen-bonding capacity from a donor to a donor/acceptor, while also increasing lipophilicity . This makes the target compound a valuable fragment for exploring new vectors in a binding pocket, potentially accessing interactions unavailable to the hydroxy analog and improving ligand efficiency.

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